2-Chloro-2-(4-chlorophenyl)acetic acid
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Overview
Description
2-Chloro-2-(4-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine atoms at the 2 and 4 positions
Scientific Research Applications
2-Chloro-2-(4-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
It’s known that such compounds can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-2-(4-chlorophenyl)acetic acid . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4-chlorophenyl)acetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method is the reaction of 4-chlorobenzyl chloride with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-chloro-2-(4-chlorophenyl)ethanol or other reduced derivatives.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylacetic acid
- 4-Chlorophenylacetic acid
- 2,4-Dichlorophenylacetic acid
Comparison
2-Chloro-2-(4-chlorophenyl)acetic acid is unique due to the presence of chlorine atoms at both the 2 and 4 positions of the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and industrial applications due to its unique structure.
Properties
IUPAC Name |
2-chloro-2-(4-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQMNKWDDJUULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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